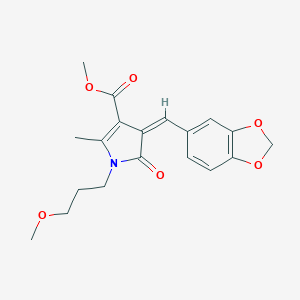![molecular formula C18H19N5OS B302452 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B302452.png)
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and its synthesis and mechanism of action have been the subject of much research.
Mécanisme D'action
The mechanism of action of 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has been shown to have a variety of other biochemical and physiological effects. It has been investigated as a potential treatment for various inflammatory conditions, and has also been shown to have neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for investigating various aspects of cancer biology and potential treatments. However, one limitation of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for research on 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide. One area of interest is in developing more efficient and scalable synthesis methods for this compound. Additionally, further investigation is needed to fully understand its mechanism of action and potential applications in various fields of scientific research. Finally, more studies are needed to determine the safety and efficacy of this compound for potential use in human treatments.
Méthodes De Synthèse
The synthesis of 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex process that involves several steps. The starting materials for the synthesis include 3-aminoacetophenone, 4-methylbenzenesulfonyl chloride, and 4-methylphenylacetic acid. These compounds are reacted together in the presence of various reagents and catalysts to form the final product.
Applications De Recherche Scientifique
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has been used in a variety of scientific research applications. One of the most promising areas of study has been in the field of cancer research. This compound has been shown to have potent anti-cancer properties, and has been investigated as a potential treatment for various types of cancer.
Propriétés
Nom du produit |
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C18H19N5OS |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-6-8-15(9-7-12)20-16(24)11-25-18-22-21-17(23(18)2)13-4-3-5-14(19)10-13/h3-10H,11,19H2,1-2H3,(H,20,24) |
Clé InChI |
CAQDOSBVCYSMFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302369.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302374.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302375.png)
![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)

![methyl 4-chloro-3-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B302382.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B302383.png)
![(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium](/img/structure/B302384.png)
![3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B302385.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)
![ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate](/img/structure/B302387.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302389.png)
![Methyl 4-[[2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B302390.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)